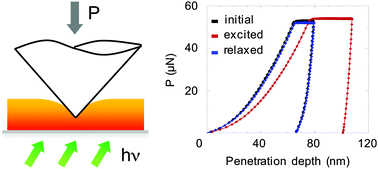A closer look at the light-induced changes in the mechanical properties of azobenzene-containing polymers by statistical nanoindentation
Journal of Materials Chemistry C Pub Date: 2015-09-11 DOI: 10.1039/C5TC01917F
Abstract
The mechanical properties of azobenzene-containing polymer films are statistically measured by instrumented nanoindentation experiments in the dark and under illumination in the absorption band of the azobenzene molecules. The material is obtained from a commercial PMMA compound grafted with Disperse Red 1 (DR1) azobenzene derivative. In the dark, DR1 molecules remain in the stable trans isomer state while, under illumination, they undergo photoisomerisation cycling and form a photo-stationary equilibrium between cis and trans isomers. This material is known to exhibit light-induced deformation phenomena related to the photoisomerization cycling of the DR1 units. Statistical loading/unloading tests performed in the tens of μN load range reveal a significant change in the mechanical properties of the film under light excitation. The material hardness and irreversible viscosity are seen to decrease, while the creep coefficient value increases, indicating a significant reinforcement of the viscoplastic response of the film under illumination. Moreover, creep experiments performed at a constant load show striking dissipative effects when light is turned on and also, surprisingly, when light is turned off. These features are supposedly related to the transient changes in the balance between the cis and trans isomer populations.


Recommended Literature
- [1] Equipment news
- [2] A modification of a conventional technique for the synthesis of hydrazones of racemic carbonyls: prevention of spontaneous chiral inversion
- [3] Front cover
- [4] 4-(2-Pyridylazo)-resorcinol-functionalized polyacrylonitrile fiber through a microwave irradiation method for the simultaneous optical detection and removal of heavy metals from water†
- [5] Reference section
- [6] An enhanced synthesis of gold nanorods by the addition of Pluronic (F-127) via a seed mediated growth process
- [7] Hierarchical TiO2 nanonetwork–porous Ti 3D hybrid photocatalysts for continuous-flow photoelectrodegradation of organic pollutants†
- [8] Probing lysine mono-methylation in histone H3 tail peptides with an abiotic receptor coupled to a non-plasmonic resonator†
- [9] Gaining control on optical force by the stimulated-emission resonance effect†
- [10] Mechanical behaviour of inorganic solid-state batteries: can we model the ionic mobility in the electrolyte with Nernst–Einstein's relation?










